Ethyl 5-hydroxy-3-methyl-1-phenylpyrazole-4-carboxylate
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Overview
Description
Ethyl 5-hydroxy-3-methyl-1-phenylpyrazole-4-carboxylate is a chemical compound with the molecular formula C13H14N2O3. It is a member of the pyrazole family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by its unique structure, which includes a pyrazole ring substituted with hydroxy, methyl, and phenyl groups, as well as an ethyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-hydroxy-3-methyl-1-phenylpyrazole-4-carboxylate typically involves the reaction of 3-methyl-1-phenylpyrazole-4-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as Amberlyst-70, a resinous and thermally stable catalyst, can enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-hydroxy-3-methyl-1-phenylpyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: 5-oxo-3-methyl-1-phenylpyrazole-4-carboxylate.
Reduction: Ethyl 5-hydroxy-3-methyl-1-phenylpyrazole-4-carbinol.
Substitution: 4-nitro-3-methyl-1-phenylpyrazole-5-carboxylate.
Scientific Research Applications
Ethyl 5-hydroxy-3-methyl-1-phenylpyrazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its pyrazole core.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 5-hydroxy-3-methyl-1-phenylpyrazole-4-carboxylate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the phenyl group can engage in π-π interactions with aromatic residues. These interactions can inhibit enzyme activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-methyl-1-phenylpyrazole-4-carboxylate: Lacks the hydroxy group, which may reduce its hydrogen bonding capability.
5-Amino-3-methyl-1-phenylpyrazole: Contains an amino group instead of a hydroxy group, which can alter its reactivity and biological activity.
Uniqueness
Ethyl 5-hydroxy-3-methyl-1-phenylpyrazole-4-carboxylate is unique due to the presence of the hydroxy group, which enhances its ability to form hydrogen bonds and interact with biological targets. This makes it a valuable compound for medicinal chemistry and drug development .
Properties
IUPAC Name |
ethyl 5-methyl-3-oxo-2-phenyl-1H-pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-3-18-13(17)11-9(2)14-15(12(11)16)10-7-5-4-6-8-10/h4-8,14H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFJJREYHEKKQLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN(C1=O)C2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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